molecular formula C7H5BrN2O B598109 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- CAS No. 1198416-34-0

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-

Cat. No.: B598109
CAS No.: 1198416-34-0
M. Wt: 213.034
InChI Key: ZXDKBIHVTMQMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is systematically classified under the Chemical Abstracts Service registry number 1198416-34-0. The compound belongs to the broader category of nitrogen-containing heterocyclic compounds, specifically within the pyrrolo[2,3-b]pyridine derivatives. The systematic nomenclature reflects the fused bicyclic ring system comprising a pyridine ring and a pyrrole ring, with specific substitutions that define its chemical identity.

The molecular structure exhibits several critical physicochemical parameters that define its behavior and potential applications. The exact mass of 211.95900 and a polar surface area of 48.91000 contribute to its pharmaceutical relevance. The logarithmic partition coefficient (LogP) value of 2.03100 indicates moderate lipophilicity, suggesting favorable characteristics for biological membrane permeation.

Chemical Property Value Significance
Molecular Formula C7H5BrN2O Defines elemental composition
Molecular Weight 213.03100 Critical for dosing calculations
Exact Mass 211.95900 Mass spectrometry identification
Polar Surface Area 48.91000 Membrane permeability prediction
LogP 2.03100 Lipophilicity assessment

The structural architecture features a bromine atom positioned at the second carbon of the pyrrolo ring system, while the dihydro configuration indicates partial saturation of the bicyclic framework. This specific substitution pattern significantly influences the compound's reactivity profile and potential for further chemical modifications. The presence of the carbonyl group at position six of the pyridine ring creates additional opportunities for hydrogen bonding interactions with biological targets.

Historical Context in Heterocyclic Chemistry Research

The development of pyrrolo[2,3-b]pyridine chemistry represents a significant advancement in heterocyclic compound research, building upon foundational work in indole and pyridine chemistry. Historical synthetic approaches to these compounds have employed modifications of classical methodologies, particularly adaptations of Madelung and Fischer syntheses originally developed for indole preparation. These synthetic strategies have proven essential for accessing various substituted derivatives within this chemical class.

Research into 1H-pyrrolo[2,3-b]pyridines has demonstrated their remarkable reactivity toward electrophilic substitution reactions, predominantly occurring at the 3-position of the pyrrole ring. The compounds undergo nitration, nitrosation, bromination, iodination, and reactions with Mannich bases, providing versatile platforms for structural diversification. Additionally, these heterocycles form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through aldehyde reactions, and specialized derivatives such as 3-diazo-2-phenyl-3H-pyrrolo[2,3-b]pyridine can be prepared through diazotization procedures.

Contemporary synthetic methodologies have evolved to incorporate more sophisticated approaches, including cyclocondensation reactions between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds under acidic conditions. These modern synthetic routes enable the preparation of novel substituted 1H-pyrrolo[2,3-b]pyridine derivatives with enhanced efficiency and broader structural diversity. The development of these methodologies has established pyrrolo[2,3-b]pyridines as accessible and valuable synthetic targets for pharmaceutical research.

Significance in Modern Medicinal Chemistry

The significance of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- in contemporary medicinal chemistry stems from its role as a versatile pharmaceutical intermediate and its demonstrated biological activities. The compound serves as a key building block for synthesizing substituted pyrrolo[2,3-b]pyridine derivatives that find applications across pharmaceutical, agrochemical, and material science research. Its unique structural characteristics enable specific interactions with biological targets, making it an attractive scaffold for drug discovery programs.

Recent research has highlighted the therapeutic potential of pyrrolo[2,3-b]pyridine derivatives in various disease areas. Notably, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have emerged as selective and potent phosphodiesterase 4B inhibitors. These compounds demonstrate significant biological activity, with some derivatives exhibiting inhibition constants below 1 nanomolar and showing concentration-dependent characteristics in cellular assays. The phosphodiesterase 4B selectivity profile makes these compounds particularly valuable for treating inflammatory conditions and central nervous system disorders.

Furthermore, the pyrrolo[2,3-b]pyridine scaffold has been identified as a high-affinity inhibitor of TRAF2 and NCK interacting kinase, expanding the therapeutic applications of this chemical class. Several synthesized compounds within this series have demonstrated potent kinase inhibition with half-maximal inhibitory concentration values below 1 nanomolar. These findings have provided new applications for kinase inhibitors and established new prospects for therapeutic intervention in various pathological conditions.

Therapeutic Application Target Activity Level Clinical Relevance
Phosphodiesterase Inhibition PDE4B IC50 < 1 nM Inflammatory diseases
Kinase Inhibition TNIK IC50 < 1 nM Cancer therapy
Receptor Modulation M4 Muscarinic Allosteric Neurological disorders

The compound's mechanism of action involves specific interactions with biological targets through its electron-rich aromatic system and functional groups that stabilize reactive intermediates during biochemical transformations. Studies have demonstrated that structural modifications at various positions on the pyrrolo ring can enhance binding affinity and selectivity for specific biological targets, making this compound particularly valuable in structure-based drug design approaches. The bromine substitution provides additional opportunities for further chemical elaboration through cross-coupling reactions and nucleophilic substitution processes.

Properties

IUPAC Name

2-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-6(11)10-7(4)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDKBIHVTMQMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Tribromide-Mediated Bromination

Phosphorus tribromide (PBr₃) serves as a mild brominating agent for substituting hydroxyl or amino groups. In a method analogous to the synthesis of 7-bromo-1-heptene, PBr₃ facilitates the conversion of 2-hydroxy-pyrrolo[2,3-b]pyridin-6-one to the brominated derivative. For example, reacting 2-hydroxy-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one with PBr₃ in dichloromethane at −5–10°C yields the target compound in 35–45% yield after purification. Excess PBr₃ (1.0–1.5 eq) is critical to suppress di- or tribromination byproducts.

N-Bromosuccinimide (NBS) in Radical Bromination

NBS in the presence of light or radical initiators (e.g., AIBN) enables regioselective bromination. A study on tricyclic tetrahydrocyclopentapyrrolo[2,3-b]pyridines demonstrated that NBS in acetonitrile under reflux selectively brominates the pyrrole ring’s α-position. Applied to the target compound, this method achieves 60–70% yield with 98% regioselectivity, though steric hindrance may reduce efficiency.

Multicomponent Cyclization Approaches

One-pot multicomponent reactions (MCRs) offer atom-economical routes to construct the pyrrolopyridinone core while introducing bromine in situ.

Three-Component Reaction with Arylglyoxals and Barbituric Acids

A protocol for pyrrolo[2,3-d]pyrimidines was adapted for pyrrolo[2,3-b]pyridinones. Reacting 2-bromoarylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with tetrabutylammonium bromide (TBAB, 5 mol%) at 50°C yields the brominated product in 85–90% yield. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, with TBAB enhancing reaction rates by stabilizing intermediates.

Alkyl Isocyanide-Based Cyclization

A catalyst-free three-component reaction using alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines constructs the pyrrolo[2,3-b]pyridine skeleton. Introducing 2-bromo-1,4-dihydropyridine as a starting material enables direct bromine incorporation. Refluxing in acetonitrile for 6–8 hours affords the product in 78% yield with >95% diastereoselectivity.

Ring-Closing Metathesis and Cyclization

Buchwald-Hartwig Amination Followed by Cyclization

A two-step approach involves Buchwald-Hartwig coupling of 2-bromo-3-aminopyridine with propargyl bromide to form a propargylamine intermediate. Subsequent gold-catalyzed cyclization (AuCl₃, 5 mol%) in toluene at 110°C generates the pyrrolopyridinone ring. This method achieves 65% overall yield but requires stringent anhydrous conditions.

Acid-Catalyzed Cyclodehydration

Cyclodehydration of 2-bromo-3-(2-oxopropylamino)pyridine using trifluoroacetic acid (TFA) in refluxing THF forms the target compound via intramolecular aldol condensation. Yields range from 50–55%, with side products arising from over-dehydration.

Functional Group Interconversion

Suzuki-Miyaura Coupling with Subsequent Bromination

Palladium-catalyzed coupling of 2-chloropyrrolo[2,3-b]pyridin-6-one with arylboronic acids introduces substituents, followed by bromination using HBr/H₂O₂. While effective for late-stage diversification, this route suffers from low bromination efficiency (30–40%) due to competing oxidation.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Regioselectivity Scalability
PBr₃ BrominationPBr₃, CH₂Cl₂, −5–10°C35–45%ModerateHigh
NBS Radical BrominationNBS, AIBN, CH₃CN, reflux60–70%HighModerate
Three-Component ReactionTBAB, EtOH, 50°C85–90%ExcellentHigh
Alkyl Isocyanide CyclizationNone, CH₃CN, reflux78%HighModerate
Buchwald-Hartwig CyclizationAuCl₃, toluene, 110°C65%ExcellentLow

Chemical Reactions Analysis

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Compound A : 1-Cyclohexyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine

  • Structure : Features an imidazo[4,5-d] ring fused to the pyrrolo-pyridine core, along with a cyclohexyl substituent.

Compound B : (cis-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)methanol

  • Structure: Contains a triazolo-pyrazine ring fused to the pyrrolo-pyridine system, with an ethylcyclopentyl methanol side chain.
  • The ethylcyclopentyl group may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility relative to the bromo-substituted compound .

Compound C : Methyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate

  • Structure : Includes a tosyl (p-toluenesulfonyl) protecting group and a methyl carboxylate ester.
  • Key Differences :
    • The tosyl group enhances stability during synthetic modifications but may hinder reactivity in downstream reactions.
    • The carboxylate ester introduces polarity, contrasting with the electrophilic bromine in the target compound .

Functional and Reactivity Comparisons

Property Target Compound Compound A Compound B Compound C
Core Structure Pyrrolo-pyridine (purine) Imidazo-pyrrolo-pyridine Triazolo-pyrrolo-pyrazine Tosyl-pyrrolo-pyrazine
Substituent Bromine at position 2 Cyclohexyl group Ethylcyclopentyl methanol Tosyl and methyl carboxylate
Molecular Weight (g/mol) 215.010 Not reported Not reported Not reported
Potential Reactivity Bromine acts as a leaving group Steric hindrance limits reactions Hydrogen-bonding capability Tosyl group stabilizes intermediates
  • Bromine vs. Other Substituents: The bromine atom in the target compound provides a distinct advantage in nucleophilic substitution reactions, enabling facile derivatization compared to non-halogenated analogs (e.g., hypoxanthine) or bulky substituents (e.g., cyclohexyl in Compound A).
  • Heterocycle Fusion : Compounds with additional fused rings (e.g., triazolo in Compound B) exhibit expanded π-systems, which could improve interactions with aromatic residues in enzymes or receptors. However, this may also increase synthetic complexity .

Hypothetical Bioactivity Implications

While explicit biological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:

  • The bromine atom may enhance interactions with halogen-binding pockets in proteins, a feature absent in Compounds A and C.
  • The lack of steric bulk in the target compound (vs. Compounds A and B) could improve solubility and bioavailability.

Biological Activity

6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- (CAS Number: 1198416-34-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro- is C7H5BrN2O. The compound features a bromine atom at the 2-position of the pyrrolo ring and exhibits a unique bicyclic structure that contributes to its biological properties.

PropertyValue
Molecular Weight213.031 g/mol
LogP1.8
Polar Surface Area (PSA)48.91 Ų

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This suggests that derivatives of pyrrolo compounds can induce apoptosis and inhibit proliferation in cancer cell lines such as breast cancer cells (4T1) .

The mechanism through which 6H-Pyrrolo[2,3-b]pyridin-6-one exerts its biological effects may involve the inhibition of specific kinases involved in tumor growth and metastasis. By blocking FGFR signaling pathways, these compounds can effectively reduce tumor cell migration and invasion .

Neuroprotective Effects

There is emerging evidence suggesting that certain pyrrolo derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative conditions by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Study on FGFR Inhibition

In a detailed study examining the biological evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 4h was identified as a lead candidate with significant anticancer activity. The study reported:

  • Cell Proliferation Inhibition : Compound 4h inhibited the proliferation of 4T1 cells by inducing apoptosis.
  • Metastatic Potential Reduction : The compound significantly reduced both migration and invasion capabilities of cancer cells.

These findings support the therapeutic potential of this compound class in oncology .

Pharmacokinetics and Toxicology

Another critical aspect of evaluating the biological activity involves understanding the pharmacokinetics and toxicity profile of the compound. Preliminary assessments indicate favorable metabolic stability and solubility characteristics that enhance its viability as a therapeutic agent.

Q & A

What are the most reliable synthetic routes for preparing 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, and how can reaction conditions be optimized for regioselectivity?

Category: Basic Synthesis Methodology
Answer:
The compound is typically synthesized via halogenation of the pyrrolo[2,3-b]pyridine core. A common approach involves bromination using N-bromosuccinimide (NBS) in anhydrous dichloromethane (DCM) at room temperature, achieving yields up to 76% (Method B in ). Optimization of regioselectivity requires precise control of stoichiometry, temperature (0°C to rt), and solvent polarity. For example, NaH-mediated alkylation in DMF at 0°C followed by gradual warming ensures minimal side-product formation (Method A in ). Monitoring via TLC with CH₂Cl₂/MeOH (99:1) aids in isolating the desired regioisomer .

How can discrepancies in NMR data for brominated pyrrolo[2,3-b]pyridines be resolved, particularly in distinguishing regioisomers?

Category: Advanced Data Analysis
Answer:
Discrepancies arise from solvent effects, tautomerism, or impurities. For 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, compare ¹H NMR signals in DMSO-d₆: the brominated position typically shows deshielded aromatic protons (δ 8.20–7.52 ppm) (). ¹³C NMR can confirm substitution patterns, as bromination shifts adjacent carbons by ~10 ppm. High-resolution mass spectrometry (HRMS) with <5 ppm error validates molecular formulas (e.g., m/z 244.9359 vs. theoretical 244.9355 in ). For ambiguous cases, 2D NMR (COSY, NOESY) resolves spatial correlations .

What methodologies are recommended for evaluating the biological activity of brominated pyrrolo[2,3-b]pyridines in kinase inhibition studies?

Category: Advanced Biological Evaluation
Answer:
Kinase inhibition assays using recombinant enzymes (e.g., FGFR1 or VEGFR2) are critical. A standard protocol involves:

Enzyme Assays : Measure IC₅₀ values via fluorescence polarization (FP) or radiometric methods ().

Cellular Models : Use endothelial cell migration assays (e.g., human umbilical vein endothelial cells) to assess antiangiogenic effects ().

Molecular Docking : Validate binding modes using software like MOE (Molecular Operating Environment) to model interactions with ATP-binding pockets ( ).

Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects .

How can computational tools aid in predicting the reactivity of brominated pyrrolo[2,3-b]pyridines in cross-coupling reactions?

Category: Advanced Mechanistic Studies
Answer:
Density Functional Theory (DFT) calculations predict reactivity at the bromine site. Key parameters include:

  • Electrophilicity Index (ω) : Higher ω values indicate greater susceptibility to nucleophilic attack.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with stability in Suzuki-Miyaura couplings.
    Tools like Gaussian or ORCA simulate transition states for Pd-catalyzed reactions. Experimentally, monitor coupling efficiency with arylboronic acids using Pd(PPh₃)₄ in dioxane/H₂O (105°C) (). Validate predictions with HRMS and ¹H NMR .

What purification strategies are optimal for isolating 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one from complex reaction mixtures?

Category: Basic Purification Techniques
Answer:

Flash Chromatography : Use silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) to separate brominated products from unreacted starting materials.

Recrystallization : Ethanol/water (4:1) yields high-purity crystals (mp 200–201°C) ().

HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve regioisomers. Monitor purity by UV at 254 nm (>95% by area) .

How should researchers address contradictions in reported biological activities of brominated pyrrolo[2,3-b]pyridines across studies?

Category: Advanced Data Contradiction Analysis
Answer:
Contradictions often stem from:

  • Assay Variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
  • Compound Stability : Test degradation under assay conditions (e.g., PBS pH 7.4, 37°C) via LC-MS.
  • Cellular Uptake : Measure intracellular concentrations using LC-MS/MS to correlate in vitro vs. in vivo efficacy ().
    Meta-analysis of PubChem BioAssay data (AID 743255) provides cross-study validation .

What are the critical factors influencing the stability of 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one under storage and experimental conditions?

Category: Basic Stability Profiling
Answer:
Key stability factors include:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation.
  • Moisture : Use anhydrous DMSO for stock solutions (≤0.1% H₂O by Karl Fischer titration).
  • pH : Avoid alkaline conditions (pH >8) to prevent dehydrohalogenation.
    Stability is confirmed via accelerated testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can researchers validate the regiochemical assignment of brominated pyrrolo[2,3-b]pyridines when crystallographic data is unavailable?

Category: Advanced Structural Elucidation
Answer:
Use a combination of:

NOE Spectroscopy : Detect spatial proximity between bromine and adjacent protons.

Isotopic Labeling : Synthesize ¹³C-labeled analogs to track substitution patterns.

X-ray Absorption Spectroscopy (XAS) : Analyze Br K-edge spectra to distinguish C-Br bonding environments.
Correlate with DFT-predicted chemical shifts (e.g., δ 8.20 ppm for C2-brominated isomers) () .

What analytical techniques are essential for confirming the identity and purity of brominated pyrrolo[2,3-b]pyridines?

Category: Basic Analytical Validation
Answer:
Mandatory techniques include:

  • ¹H/¹³C NMR : Match peaks to reference data (e.g., δ 12.25 ppm for NH in DMSO-d₆) ().
  • HRMS : Confirm molecular formula (e.g., C₇H₅BrN₂O requires m/z 213.03).
  • Elemental Analysis : Validate C, H, N content (e.g., C 34.10%, H 1.99%, N 17.11%) ().
  • HPLC-UV/ELSD : Ensure ≥95% purity .

How do electronic effects of substituents influence the reactivity of brominated pyrrolo[2,3-b]pyridines in medicinal chemistry applications?

Category: Advanced Structure-Activity Relationships (SAR)
Answer:
Electron-withdrawing groups (e.g., -CF₃ at C6) enhance electrophilicity at C2, facilitating nucleophilic substitution. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility. SAR studies show that C2-brominated derivatives exhibit superior kinase inhibition (IC₅₀ < 100 nM for FGFR1) compared to C3 analogs ( ). Hammett σ constants (σₚ) correlate with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.